molecular formula C17H18F3N3O2 B1401706 [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester CAS No. 1311279-43-2

[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester

Cat. No.: B1401706
CAS No.: 1311279-43-2
M. Wt: 353.34 g/mol
InChI Key: LXNMKEXHNIBHDO-UHFFFAOYSA-N
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Description

[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.34 g/mol. The purity is usually 95%.
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Biological Activity

The compound [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester, also known by its CAS number 1311278-89-3, is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action.

  • Molecular Formula : C17H18F3N3O2
  • Molecular Weight : 353.34711 g/mol
  • CAS Number : 1311278-89-3

Antitumor Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, a study on trifluoromethyl-substituted compounds reported IC50 values against various cancer cell lines, suggesting potent cytotoxic effects. The compound's structural features may enhance its interaction with cellular targets involved in tumor proliferation and survival.

CompoundCell LineIC50 (µM)
3aHL6020.2 ± 1.7
3bHL6016.4 ± 1.8
3cEL427.2 ± 1.3

These findings indicate that derivatives with trifluoromethyl groups can enhance biological activity, potentially making this compound a candidate for further investigation in cancer therapy .

Neuropharmacological Effects

The compound's dimethylamino group suggests potential activity at cholinergic receptors, which are critical in various neurological conditions. Compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which may be beneficial in treating Alzheimer's disease and other cognitive disorders. The ability to inhibit both acetylcholinesterase and butyrylcholinesterase is particularly noteworthy as it may enhance cognitive function by increasing acetylcholine levels in the brain .

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and neurodegeneration.
  • Modulation of Signal Transduction Pathways : The structural components may interact with signaling pathways that regulate cell growth and apoptosis.

Case Studies

Recent studies have focused on the therapeutic potential of compounds related to this compound in various cancer models:

  • Study on HL60 Cells : A study evaluating the cytotoxic effects of various trifluoromethyl-substituted compounds found that those similar to this compound exhibited significant inhibition of proliferation in HL60 leukemia cells.
  • Neuroprotective Studies : Research assessing the neuroprotective properties of similar compounds indicated that they could enhance neuronal survival under stress conditions, potentially through antioxidative mechanisms.

Properties

IUPAC Name

ethyl N-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-4-25-16(24)22-13-7-5-11(6-8-13)14-9-12(17(18,19)20)10-21-15(14)23(2)3/h5-10H,4H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNMKEXHNIBHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.